molecular formula C10H16O2SSi B14139678 4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid CAS No. 175217-23-9

4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid

Cat. No.: B14139678
CAS No.: 175217-23-9
M. Wt: 228.38 g/mol
InChI Key: VTNSLLAJPABUFM-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with dimethyl, trimethylsilyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid typically involves the following steps:

    Silylation: Starting with methyl propiolate, silylation is performed using trimethylsilyl chloride in the presence of a base such as triethylamine.

    Cyclization: The silylated intermediate undergoes cyclization with 3-mercaptobutan-2-one to form the thiophene ring.

    Selective Hydrolysis: The ester group is selectively hydrolyzed to yield the carboxylic acid.

    Amidation: The final step involves amidation to produce the target compound

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but with enhanced control over reaction parameters to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

  • 4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide
  • 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
  • 4,5-Dimethyl-2-nitrothiazole

Comparison: Compared to similar compounds, 4,5-dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

175217-23-9

Molecular Formula

C10H16O2SSi

Molecular Weight

228.38 g/mol

IUPAC Name

4,5-dimethyl-2-trimethylsilylthiophene-3-carboxylic acid

InChI

InChI=1S/C10H16O2SSi/c1-6-7(2)13-10(14(3,4)5)8(6)9(11)12/h1-5H3,(H,11,12)

InChI Key

VTNSLLAJPABUFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)[Si](C)(C)C)C

Origin of Product

United States

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